molecular formula C17H23N3O2 B4179449 1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}azocane

1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}azocane

Cat. No. B4179449
M. Wt: 301.4 g/mol
InChI Key: OYIUCRROCNZTES-UHFFFAOYSA-N
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Description

1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}azocane is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}azocane is not fully understood. However, it is believed to work by binding to metal ions and undergoing a conformational change that results in fluorescence. It may also generate reactive oxygen species when exposed to light, which can cause cell damage.
Biochemical and Physiological Effects:
1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}azocane has been shown to have low toxicity in vitro and in vivo. However, its effects on biochemical and physiological processes are not well understood. It has been reported to induce apoptosis in cancer cells and to have antimicrobial activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}azocane is its high selectivity for metal ions. It is also highly sensitive and can detect metal ions at low concentrations. However, its use as a fluorescent probe is limited by its low quantum yield and short fluorescence lifetime.

Future Directions

There are several future directions for research on 1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}azocane. One area of interest is its potential as a photosensitizer for photodynamic therapy. Further studies are needed to determine its efficacy and safety in vivo. Another area of research is the development of new ligands based on 1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}azocane for metal complexes. These ligands could have potential applications in catalysis and material science. Additionally, further studies are needed to understand the mechanism of action of 1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}azocane and its effects on biochemical and physiological processes.

Scientific Research Applications

1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}azocane has been studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for detecting metal ions. It has also been investigated for its potential as a photosensitizer for photodynamic therapy and as a ligand for metal complexes.

properties

IUPAC Name

5-(azocan-1-ylmethyl)-3-(phenoxymethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-2-7-11-20(12-8-3-1)13-17-18-16(19-22-17)14-21-15-9-5-4-6-10-15/h4-6,9-10H,1-3,7-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIUCRROCNZTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC2=NC(=NO2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Azocan-1-ylmethyl)-3-(phenoxymethyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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